

Quantitative Data Summary for SGC-CBP30

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Compound Focus: Sgc-cbp30

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The tables below summarize key biochemical and cellular activity data for **SGC-CBP30**, which is crucial for establishing a baseline in optimization efforts.

Table 1: Biochemical Binding Affinity (Kd) and Selectivity SGC-CBP30 is a potent and selective inhibitor of the CBP/p300 bromodomains, though it shows weaker, off-target binding to BET family bromodomains [1] [2].

Bromodomain Target	Kd (nM)	Selectivity over BRD4(1)	Source / Assay
CBP	21 - 26 nM	34-40 fold	ITC [1] [2]
p300	32 - 38 nM	34-40 fold	ITC [1] [2]
BRD4(1)	~885 nM	(Reference)	ITC [1]

Table 2: Cellular Potency in Various Cell Lines The cellular activity of **SGC-CBP30** can vary significantly across different cell types and assays [2].

Cell Line	Cell Type / Context	Assay / Readout	IC50 / Value
HEK293	Embryonic Kidney	Inhibition of CBP-histone H3 binding (BRET assay)	2.8 μ M [2]

Cell Line	Cell Type / Context	Assay / Readout	IC50 / Value
RKO	Colorectal Carcinoma	Inhibition of p53 reporter activity	1.5 μ M [2]
MV4;11	Acute Myeloid Leukemia	Cell proliferation / Anticancer activity	34.91 μ M [3]
Primary Human Th17 Cells	Immune / Inflammation	Reduction of IL-17A secretion	Strong reduction [1]

Key Experimental Protocols

To reliably assess the cellular potency of **SGC-CBP30** and its analogs, the following established protocols can be used.

Protocol 1: IL-17A Secretion Assay in Th17 Cells

This assay is highly relevant for studying **SGC-CBP30**'s anti-inflammatory effects [1].

- **Cell Source:** Isolate CD4+ T cells from healthy human donors or patients with inflammatory diseases like ankylosing spondylitis or psoriatic arthritis.
- **Th17 Polarization:** Differentiate the naive T cells into Th17 cells using a cytokine cocktail (e.g., TGF- β , IL-6, IL-1 β , IL-23) and anti-IFN- γ /anti-IL-4 antibodies for 3-5 days.
- **Compound Treatment:** Stimulate the polarized Th17 cells (e.g., with CD3/CD28 antibodies) in the presence of a titration of **SGC-CBP30** or a vehicle control (DMSO). A pan-BET inhibitor like JQ1 can be used as a comparator.
- **Incubation:** Culture cells for 24-72 hours.
- **Measurement:** Collect cell culture supernatant. Quantify IL-17A secretion using an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Cellular Target Engagement (FRAP Assay)

This assay confirms that the compound is engaging its target (the CBP/p300 bromodomain) in the cellular context [4].

- **Cell Line:** Use a cell line (e.g., HeLa) expressing a fluorescently tagged CBP or a histone subunit.
- **Pre-bleach:** Capture several images of the fluorescent nuclei.
- **Photo-bleaching:** Use a laser to bleach the fluorescence in a specific region of the nucleus.
- **Post-bleach Recovery:** Monitor the recovery of fluorescence into the bleached area over time, as unbleached fluorescent proteins diffuse back in. This recovery rate depends on the mobility of the protein, which is influenced by its binding to chromatin.
- **Compound Treatment:** Pre-treat cells with **SGC-CBP30**. Bromodomain inhibitors displace the protein from acetylated chromatin, leading to a **faster recovery rate** in the FRAP assay due to increased mobile fraction.
- **Analysis:** Quantify and compare the fluorescence recovery curves between treated and untreated cells.

Frequently Asked Questions & Troubleshooting

FAQ 1: The cellular potency of SGC-CBP30 in our assays is weaker than expected based on its biochemical Kd. What could be the reason?

- **Potential Cause:** This is a known challenge with **SGC-CBP30**. Its **inadequate metabolic stability** can lead to rapid degradation in cell culture medium, reducing its effective concentration and duration of action [3].
- **Troubleshooting Steps:**
 - **Verify Compound Stability:** Analyze the stability of **SGC-CBP30** in your specific cell culture medium over the course of your experiment (e.g., using LC-MS).
 - **Use Fresh DMSO Stocks:** Ensure compounds are dissolved in fresh, anhydrous DMSO and stored appropriately to prevent degradation.
 - **Consider a Positive Control:** Include a known cellular potent CBP/p300 inhibitor (e.g., a more recent clinical candidate) as a comparator to validate your assay system.

FAQ 2: How can I ensure that the observed cellular phenotype is due to CBP/p300 inhibition and not off-target effects on BET bromodomains?

- **Potential Cause:** **SGC-CBP30** has measurable affinity for BET bromodomains (see Table 1), which can contribute to the cellular phenotype, especially at higher concentrations [1] [5].
- **Troubleshooting Steps:**
 - **Dose-Response Analysis:** Perform a careful dose-response experiment. The therapeutic window for selective CBP/p300 inhibition is around **1-2 μM** ; effects observed at higher concentrations are more likely to involve BET inhibition [1].
 - **Use a BET-Selective Inhibitor:** Include a BET-only inhibitor (e.g., JQ1) as a control. If your phenotype is mimicked by JQ1, it may be BET-driven.

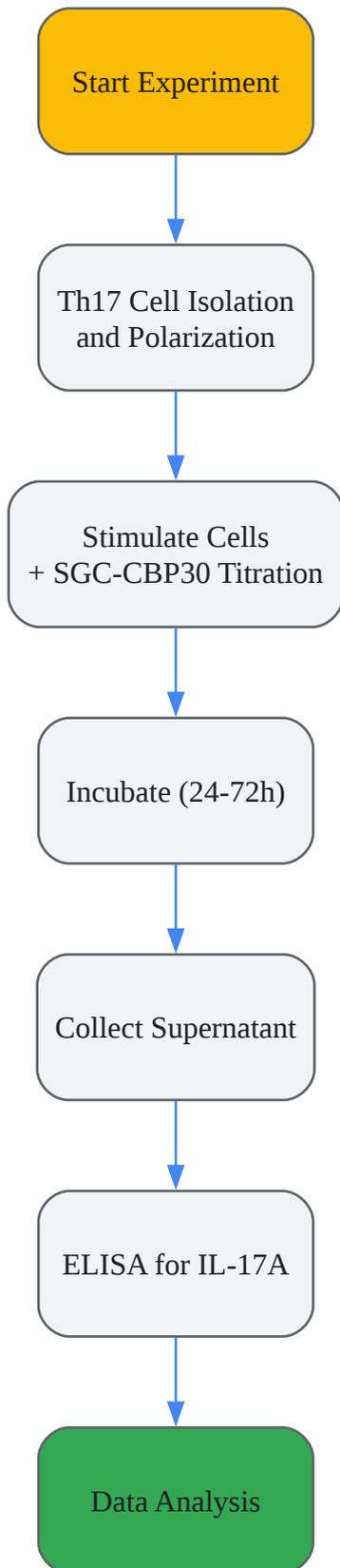
- **Utilize a More Selective Probe:** For critical experiments, consider using a next-generation, highly selective CBP/p300 inhibitor like **GNE-781**, which offers superior selectivity over BET family bromodomains [5].

FAQ 3: What are the main strategies for optimizing SGC-CBP30's cellular potency? The primary path is through **medicinal chemistry optimization** of the lead compound [3].

- **Improve Metabolic Stability:** Modify the chemical structure to block sites of metabolic vulnerability, thereby increasing the compound's half-life in cellular systems and *in vivo*.
- **Scaffold Hopping:** Explore completely different chemical scaffolds to discover new chemotypes with improved physicochemical properties and cellular performance, as demonstrated by the indolizin-3-yl-ethanone derivatives [3].

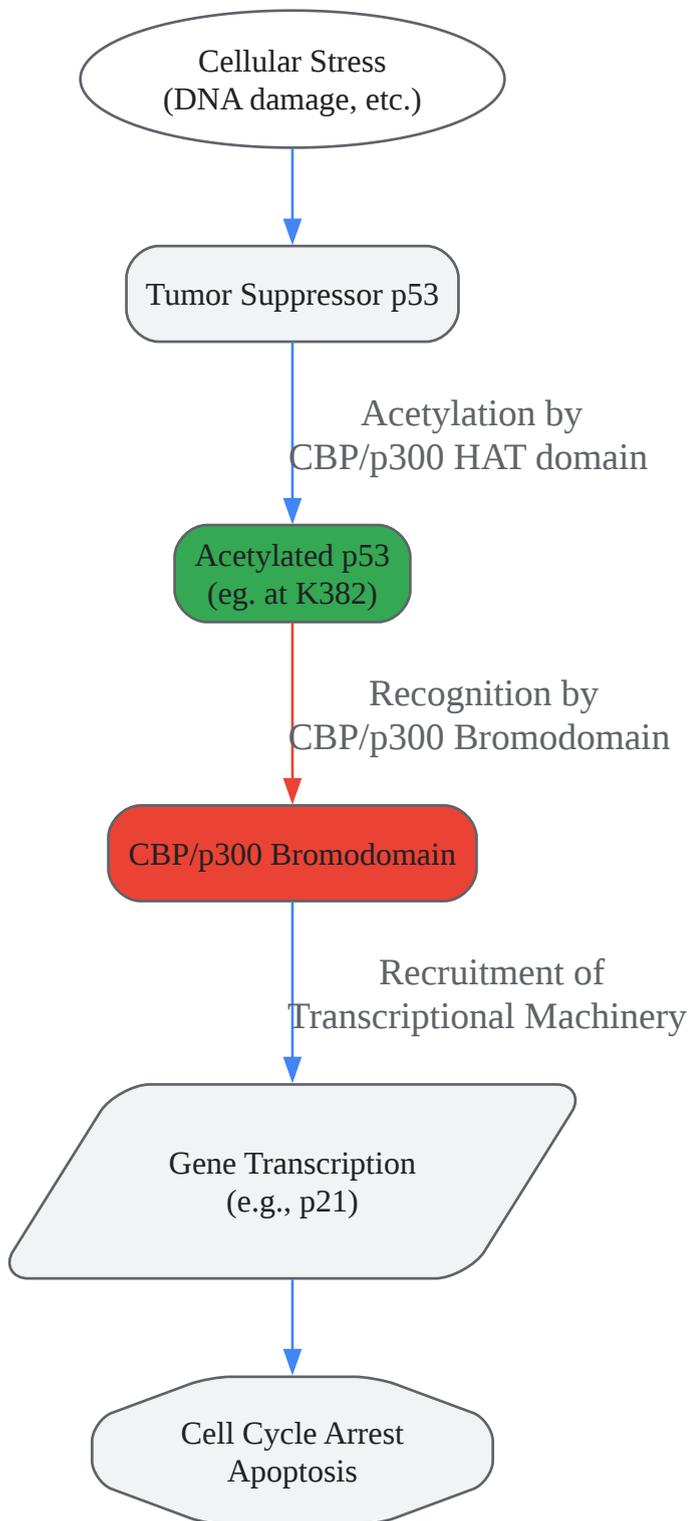
Experimental Workflow & Signaling Pathway

The following diagrams illustrate the core experimental workflow for assessing potency and the compound's mechanism of action within the p53 signaling pathway.



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Diagram 1: Workflow for testing **SGC-CBP30** potency in IL-17A secretion assays.



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Diagram 2: **SGC-CBP30** inhibits CBP/p300 bromodomain recognition of acetylated p53, disrupting p53-mediated gene transcription.

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